molecular formula C12H14N2O4 B3124449 methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate CAS No. 318284-57-0

methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate

Cat. No.: B3124449
CAS No.: 318284-57-0
M. Wt: 250.25 g/mol
InChI Key: COFWCCGFYSAOHC-MDWZMJQESA-N
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Description

Methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate is a methyl ester characterized by a propanoate backbone substituted with a methoxyimino group (E-configuration) at position 3 and a phenylformamido group at position 2. The compound’s structure confers unique steric and electronic properties, making it a candidate for applications in agrochemical or pharmaceutical intermediates. The E-configuration of the methoxyimino group enhances stability compared to its Z-isomer, while the phenylformamido moiety may participate in hydrogen bonding, influencing biological activity or synthetic reactivity .

Properties

IUPAC Name

methyl (3E)-2-benzamido-3-methoxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-17-12(16)10(8-13-18-2)14-11(15)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,14,15)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFWCCGFYSAOHC-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOC)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OC)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a methoxyimino derivative with a phenylformamido compound, followed by esterification to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs sharing key functional groups (methoxyimino, ester, aryl substituents):

Compound Name Key Substituents Backbone Configuration Application/Use Reference
Methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate Phenylformamido, methoxyimino (E) Propanoate E Intermediate (inferred) -
Pyriminobac-methyl Methoxyimino, pyrimidinyl, benzoate Benzoate - Herbicide
(E)-Methyl 2-diazo-3-(furan-2-yl)-3-(methoxyimino)propanoate (1y) Diazo, furan, methoxyimino (E) Propanoate E Synthetic intermediate
(Z)-Methyl 2-diazo-3-(methoxyimino)-3-(pyridin-3-yl)propanoate (1z) Diazo, pyridinyl, methoxyimino (Z) Propanoate Z Synthetic intermediate
(2S)-Methyl 3-phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate (3e) Imidazole, phenyl, methylamino Propanoate S-configuration Pharmaceutical research

Key Observations :

  • Methoxyimino Group: Present in all except compound 3e. The E/Z configuration (e.g., 1y vs. 1z) affects stability and reactivity, with E-isomers generally more stable .

Biological Activity

Methyl (3E)-3-(methoxyimino)-2-(phenylformamido)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}
  • CAS Number : 318284-57-0

The structure includes a methoxyimino group and a phenylformamido moiety, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis starts from methyl 2-azido-2-benzamidoacetate and methyl 2-amino-3-(1H-indol-3-yl)propanoate.
  • Reaction Conditions : The reaction is conducted in acetone with diisopropylethylamine as a base, allowing for an N-alkylation process.
  • Characterization : The final product is characterized using various techniques, including NMR spectroscopy and mass spectrometry.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings indicate varying levels of activity:

  • Tested Bacteria :
    • Gram-positive : Bacillus subtilis, Staphylococcus aureus
    • Gram-negative : Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica

Results Summary

The minimum inhibitory concentration (MIC) values were determined using a modified resazurin microtiter plate assay. The results are summarized in the table below:

Bacterial StrainMIC (mg/mL)Inhibition Zone (mm)
Bacillus subtilis2.58
Staphylococcus aureus59
Escherichia coli107
Pseudomonas aeruginosa107
Salmonella enterica58

The compound exhibited higher antibacterial activity against Gram-positive bacteria compared to Gram-negative strains, suggesting that the structural components may enhance affinity or interaction with the former.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study reported that this compound demonstrated bactericidal effects comparable to standard antibiotics like Chloramphenicol against various bacterial strains .
  • Mechanism of Action :
    Preliminary investigations suggest that the compound may disrupt bacterial cell wall synthesis or function through inhibition of specific enzymatic pathways, although detailed mechanistic studies are still ongoing.
  • Pharmacological Potential :
    Further research is warranted to explore the pharmacokinetics and potential therapeutic applications of this compound in treating bacterial infections, particularly in drug-resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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